

3,4-Dimethoxybenzophenone CAS number 4038-14-6

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzophenone

Cat. No.: B177204

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An In-Depth Technical Guide to **3,4-Dimethoxybenzophenone** (CAS 4038-14-6) for Advanced Research and Development

Introduction

3,4-Dimethoxybenzophenone, with the CAS registry number 4038-14-6, is a substituted aromatic ketone that has garnered significant interest across multiple scientific disciplines.^[1] As a derivative of the ubiquitous benzophenone scaffold, it serves as a critical building block in organic synthesis, a functional component in materials science, and a valuable intermediate in the development of novel therapeutics.^{[2][3]} The presence of two electron-donating methoxy groups on one of the phenyl rings significantly influences its electronic properties, photoreactivity, and biological activity, distinguishing it from the parent compound.^[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical characterization, and the scientific basis for its diverse applications.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of **3,4-Dimethoxybenzophenone** is the first step in its effective application. These characteristics dictate its solubility, reactivity, and handling requirements. The compound typically appears as a white to off-white crystalline powder.^{[2][4]}

Property	Value	Reference(s)
CAS Number	4038-14-6	[2][4][5]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[2][4]
Molecular Weight	242.27 g/mol	[2][5]
Synonyms	(3,4-Dimethoxyphenyl)phenylmethane none	[2][6]
Appearance	White to off-white powder/crystal	[2][4]
Melting Point	52-57 °C	[2]
Purity	≥ 98-99% (via HPLC/GC)	[2][5]
Solubility	Soluble in organic solvents	[2]
Storage	Store at 0-25 °C in a dry, well-ventilated place	[2][6]

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most fundamental and robust method for synthesizing **3,4-Dimethoxybenzophenone** is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7]

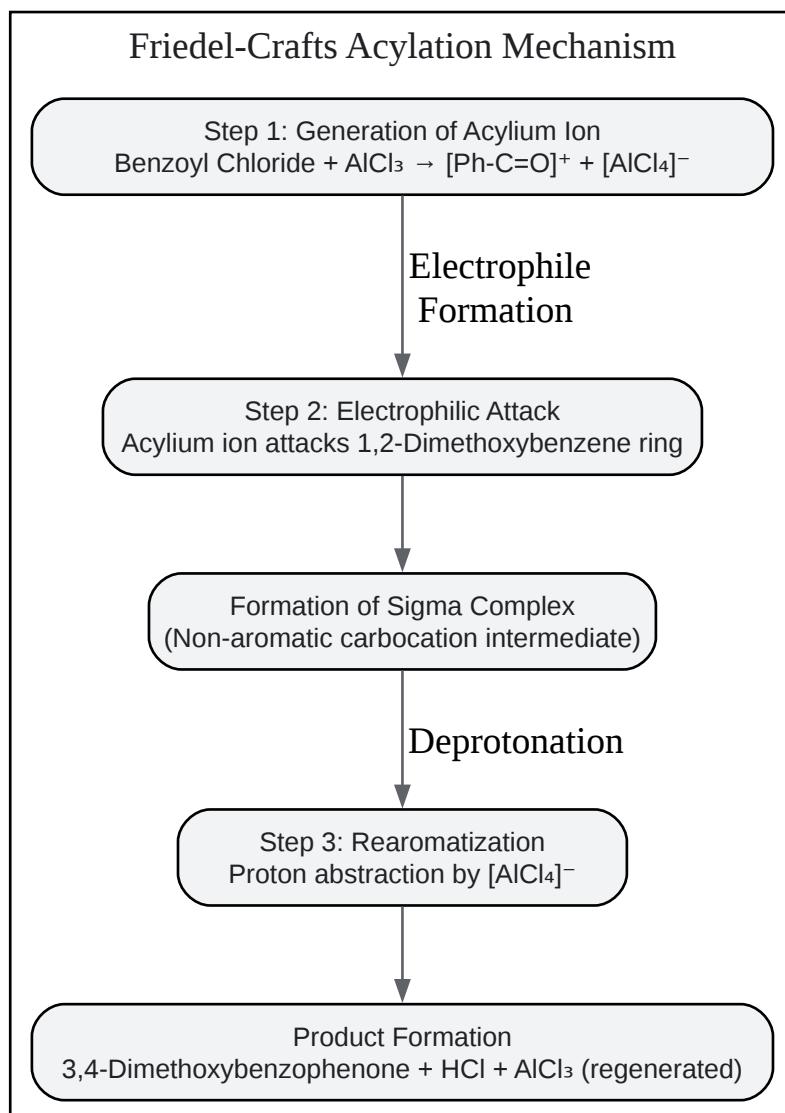
Reaction Mechanism

The causality of the Friedel-Crafts acylation rests on the generation of a potent electrophile that can overcome the aromatic stability of the benzene ring. The mechanism proceeds through three critical steps:[7]

- Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent (benzoyl chloride). It coordinates with the

chlorine atom, withdrawing electron density and facilitating its departure to form a highly electrophilic, resonance-stabilized acylium ion.^[7] This step is crucial as neither the acyl chloride nor the aromatic ring is reactive enough to initiate the reaction on their own.

- **Electrophilic Attack:** The π -electron system of the electron-rich 1,2-dimethoxybenzene (veratrole) ring acts as a nucleophile, attacking the acylium ion. This forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.^[7] The electron-donating methoxy groups on the veratrole ring activate it towards this electrophilic attack, directing the substitution to the para position relative to one of the methoxy groups due to steric and electronic factors.
- **Rearomatization:** The $[\text{AlCl}_4]^-$ complex, formed in the initial step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This action collapses the sigma complex, restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final **3,4-Dimethoxybenzophenone** product.^[7] A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution.^[7]



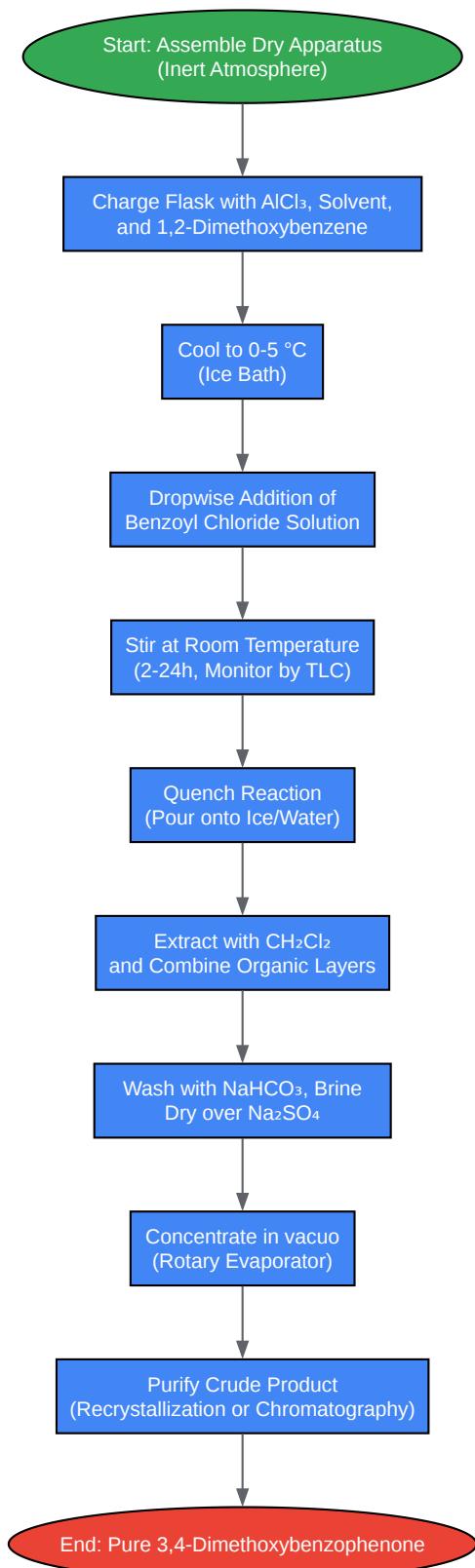
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Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzophenone

This protocol is a representative procedure based on established Friedel-Crafts methodologies. [8][9] All operations must be conducted in a chemical fume hood using anhydrous conditions, as the Lewis acid catalyst is extremely sensitive to moisture.

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl_2).
- Reactant Charging: In a dry, inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH_2Cl_2) or tetrachloroethane.^{[8][9]} Cool the mixture in an ice bath to 0-5 °C.
- Substrate Addition: Add 1,2-dimethoxybenzene (veratrole, 1.0 equivalent) to the cooled slurry.
- Acylating Agent Addition: Dissolve benzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 15 °C.
^[8]
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-24 hours.^[8] The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
- Workup and Quenching: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and water in a separatory funnel.^[9] This hydrolyzes the aluminum complexes.
- Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO_3) solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.^{[9][10]}
- Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure **3,4-Dimethoxybenzophenone**.^[9]

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Caption: General experimental workflow for synthesis.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Chromatographic Methods (HPLC & GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of **3,4-Dimethoxybenzophenone** and quantifying it in reaction mixtures or final formulations.[11][12]

- HPLC: A reverse-phase HPLC method is well-suited for this moderately polar compound.[11] Quantification is achieved by creating a calibration curve with standards of known concentration and comparing the peak area of the analyte.[11]
- GC: Given its thermal stability, **3,4-Dimethoxybenzophenone** is also amenable to GC analysis, often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for detection.[11]

Representative HPLC Protocol:

Parameter	Condition	Rationale
System	HPLC with UV Detector	Standard for analyzing chromophoric compounds.[11]
Column	C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 μ m)	Industry standard for separating moderately polar analytes.
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)	Provides good resolution and peak shape.[13]
Flow Rate	1.0 mL/min	Standard analytical flow rate for efficient separation.
Detection	UV at 254 nm or 280 nm	Wavelengths where the benzophenone core has strong absorbance.[11]
Sample Prep	Dilute in mobile phase, filter through 0.45 μ m syringe filter	Ensures sample compatibility and removes particulates to protect the column.[11]

Spectroscopic Methods (NMR, MS)

Spectroscopic techniques provide definitive structural information.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure.[14][15] The ^1H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ^{13}C NMR will confirm the presence of the carbonyl carbon and the unique carbons of the substituted and unsubstituted aromatic rings.[14][16]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M^+) should correspond to the calculated molecular weight (242.27).[17][18] Fragmentation patterns can provide further structural evidence.

Applications in Scientific Research and Drug Development

The unique structure of **3,4-Dimethoxybenzophenone** makes it a versatile tool in several high-value applications.

- **UV Filter and Photostabilizer:** Like many benzophenone derivatives, it can absorb harmful ultraviolet radiation, making it a useful component in sunscreens, cosmetics, and as a photostabilizer to prevent UV degradation in plastics and coatings.[2][19]
- **Photoinitiator:** In polymer chemistry, it can function as a photoinitiator.[20] Upon exposure to UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate free radicals, initiating a polymerization reaction.[21][22]
- **Pharmaceutical Intermediate and Scaffold:** This is a critical area of application for drug development professionals. The benzophenone core is a "privileged scaffold" found in numerous biologically active natural products and synthetic drugs.[3] **3,4-Dimethoxybenzophenone** serves as a key starting material or intermediate.[4] For example, its derivatives are being investigated as potent tubulin polymerization inhibitors for anticancer applications, acting at the colchicine-binding site to disrupt microtubule dynamics and induce apoptosis in cancer cells.[23]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with **3,4-Dimethoxybenzophenone**.

- **Handling:** Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[24][25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][26] Avoid contact with skin and eyes.[26]
- **Hazards:** The compound may cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[6]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][26]
Keep it away from incompatible materials such as strong oxidizing and reducing agents.[26]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
[26]

Conclusion

3,4-Dimethoxybenzophenone (CAS 4038-14-6) is more than a simple chemical reagent; it is a versatile platform for innovation. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its distinct photochemical and electronic properties, underpins its utility across diverse fields. For researchers in materials science, it offers a reliable photoinitiator and UV stabilizer. For scientists in drug discovery, it provides a validated scaffold for developing next-generation therapeutics, particularly in oncology. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for harnessing its full potential in advanced scientific and industrial R&D.

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